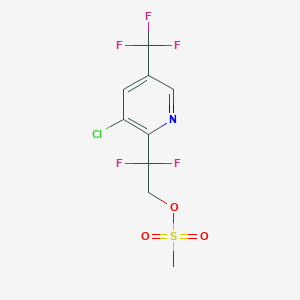
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate
Übersicht
Beschreibung
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate is a useful research compound. Its molecular formula is C9H7ClF5NO3S and its molecular weight is 339.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
The mode of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Biologische Aktivität
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₆ClF₃N₂O₃S
- Molecular Weight : 286.66 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its components.
The presence of the trifluoromethyl group and the methanesulfonate moiety contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its role as a pharmacological agent . It acts through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other compounds containing pyridine derivatives.
- Cellular Signaling Modulation : The compound can influence signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
Research has shown that compounds similar to this compound exhibit various biological effects:
- Anti-inflammatory Activity : Some derivatives have been studied for their ability to inhibit mPGES-1 (microsomal prostaglandin E synthase-1), which plays a crucial role in inflammation and pain pathways. For instance, a related compound demonstrated an IC50 value of 8 nM against mPGES-1, indicating potent inhibitory activity .
- Anticancer Properties : Similar pyridine-based compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo.
Comparative Biological Activity
A comparative analysis of similar compounds reveals the following activities:
| Compound Name | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | mPGES-1 Inhibitor | 8 | |
| Compound B | Anticancer | 16.24 | |
| Compound C | Anti-inflammatory | 249.9 |
This table illustrates the varying degrees of biological activity among related compounds, highlighting the potential efficacy of this compound.
Eigenschaften
IUPAC Name |
[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF5NO3S/c1-20(17,18)19-4-8(11,12)7-6(10)2-5(3-16-7)9(13,14)15/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRUMXYVTBQCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















